molecular formula C8H5BrClFO2 B15339268 2'-Bromo-5'-fluoro-3'-hydroxyphenacyl chloride

2'-Bromo-5'-fluoro-3'-hydroxyphenacyl chloride

Cat. No.: B15339268
M. Wt: 267.48 g/mol
InChI Key: TXEDNDUGVQXXBW-UHFFFAOYSA-N
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Description

2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is used primarily in scientific research and as a synthetic intermediate . This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenacyl group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method is the bromination of 5’-fluoro-3’-hydroxyacetophenone followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a good candidate for substitution reactions, where it can form new bonds with various nucleophiles. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-5’-fluoro-3’-hydroxyphenacyl chloride is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and research applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(2-bromo-5-fluoro-3-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-8-5(7(13)3-10)1-4(11)2-6(8)12/h1-2,12H,3H2

InChI Key

TXEDNDUGVQXXBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)Br)O)F

Origin of Product

United States

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